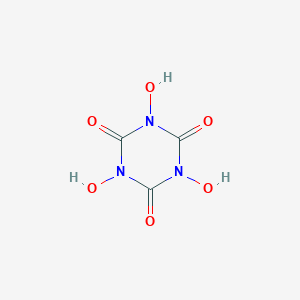

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIJDQIBCRZHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione, a compound of interest for its applications as a radical-producing catalyst. This document details two established methods for its preparation, focusing on the synthesis of the key intermediate, 1,3,5-tribenzyloxyisocyanurate, and its subsequent conversion to the final product.

Introduction

This compound, also known as N,N',N''-trihydroxyisocyanuric acid (THICA), is a triol tautomer of cyanuric acid. It has garnered attention in chemical research, particularly for its role as a catalyst in metal-free aerobic oxidation reactions.[1][2][3] This guide outlines the chemical synthesis of THICA, providing detailed experimental procedures and quantitative data to support researchers in its preparation.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process involving the formation of a protected intermediate, 1,3,5-tribenzyloxyisocyanurate, followed by a deprotection step to yield the final product. Two primary methods for the synthesis of the key intermediate are presented below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tribenzyloxyisocyanurate

This key intermediate can be prepared via two distinct methods, with the diphenyl carbonate route offering a more direct, one-pot synthesis.

Method A: From Phenyl Chloroformate

This two-stage process first involves the formation of formbenzyloxycarbamic acid phenyl ester, which is then cyclized.[4]

Method B: From Diphenyl Carbonate

This method provides a direct synthesis of 1,3,5-tribenzyloxyisocyanurate.[4]

Experimental Procedure (Method B):

-

Finely grind diphenylcarbonate (2.14 g, 0.01 mol, 1 eq) with a pestle.

-

Mix the ground diphenylcarbonate with O-benzylhydroxylamine hydrochloride (1.60 g, 0.01 mol, 1 eq) and 4-dimethylaminopyridine (2.44 g, 0.02 mol, 2 eq).

-

Heat the mixture under a nitrogen atmosphere at 120 °C for one hour.

Quantitative Data for Intermediate Synthesis (Method B)

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Diphenylcarbonate | 214.22 | 2.14 | 0.01 | 1 |

| O-Benzylhydroxylamine Hydrochloride | 159.61 | 1.60 | 0.01 | 1 |

| 4-Dimethylaminopyridine | 122.17 | 2.44 | 0.02 | 2 |

| Parameter | Value |

| Temperature | 120 °C |

| Reaction Time | 1 hour |

| Atmosphere | Nitrogen |

Step 2: Synthesis of this compound (THICA)

The final product is obtained by the deprotection of 1,3,5-tribenzyloxyisocyanurate through hydrogenation.[4]

Experimental Procedure:

-

Perform hydrogenation of 1,3,5-tribenzyloxyisocyanurate using hydrogen gas (H₂) with a Palladium on carbon (Pd/C) catalyst.

Note: While the source indicates this is the method, specific quantitative details such as solvent, pressure, and reaction time were not provided in the excerpted text. These parameters would need to be optimized based on standard hydrogenation procedures.

Caption: Detailed two-step synthesis protocol for THICA.

Summary

The synthesis of this compound is a feasible laboratory procedure. The one-pot synthesis of the key intermediate, 1,3,5-tribenzyloxyisocyanurate, from O-benzylhydroxylamine and diphenyl carbonate, followed by catalytic hydrogenation, presents an efficient route to the desired product. The protocols and data presented in this guide are intended to facilitate the successful synthesis of this versatile catalyst for its application in further research and development.

References

Spectroscopic Analysis of Cyanuric Acid Derivatives: A Technical Guide

Introduction: Cyanuric acid, a stable and versatile s-triazine compound, and its derivatives are pivotal in various industrial, pharmaceutical, and environmental applications. From their use as precursors for disinfectants and herbicides to their role in the development of new energetic materials and polymer stabilizers, a precise understanding of their molecular structure and purity is paramount.[1][2][3][4][5] Spectroscopic techniques serve as the cornerstone for the qualitative and quantitative analysis of these compounds, providing invaluable insights into their structure, functional groups, and concentration in diverse matrices. This guide offers an in-depth exploration of the primary spectroscopic methods employed in the study of cyanuric acid and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For cyanuric acid and its derivatives, IR spectroscopy is particularly useful for studying the characteristic vibrations of the triazine ring and its substituents, as well as investigating the compound's prevalent tautomeric forms.[6][7] Cyanuric acid predominantly exists in the more stable triketo (isocyanuric acid) form, which is clearly distinguishable from the triol (cyanuric acid) form by its IR spectrum.[6]

Quantitative Data: Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands observed for cyanuric acid, primarily in its solid-state keto form.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3200 - 3000 | Strong, broad absorption indicating hydrogen-bonded N-H groups in the crystal. |

| C=O Stretching (Amide I) | 1780 - 1700 | Intense, sharp peaks characteristic of the carbonyl groups in the triazine ring.[8] |

| N-H Bending (Amide II) | 1660 - 1630 | Associated with the scissoring vibration of the N-H group.[9] |

| C-N Stretching | 1480 - 1400 | Stretching vibrations of the carbon-nitrogen bonds within the triazine ring. |

| s-Triazine Ring Vibrations | 900 and 775 | Vibrational modes characteristic of the s-triazine ring structure.[9] |

Experimental Protocol: KBr Pellet Method for Solid Samples

-

Preparation: Thoroughly dry both the cyanuric acid derivative sample and potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.

-

Mixing: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity of cyanuric acid derivatives and determine the connectivity of atoms.

-

¹³C NMR: The carbon spectrum provides direct information about the triazine ring. In its common keto form, cyanuric acid shows a single resonance for the three equivalent carbonyl carbons.[10][11] Upon derivatization, this signal may shift or split depending on the substitution pattern.

-

¹H NMR: The proton spectrum is essential for characterizing the substituent groups attached to the triazine core. For instance, in 1,3,5-Tris(2-hydroxyethyl)cyanuric acid, the protons of the ethyl groups give distinct signals that can be analyzed to confirm the structure.[12]

Quantitative Data: Typical NMR Chemical Shifts

The following table provides typical chemical shift ranges for cyanuric acid and its derivatives, with DMSO-d₆ often used as the solvent due to the low solubility of these compounds in other common NMR solvents.[11]

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹³C | C=O (Triazine Ring) | 148 - 152 | A single peak indicates the symmetrical nature of the isocyanuric acid form.[10] |

| ¹H | N-H (Triazine Ring) | 10 - 12 | Broad signal, often exchangeable with D₂O. |

| ¹H | -CH₂- (Alkyl Substituent) | 3.5 - 4.5 | Chemical shift is dependent on the adjacent heteroatom (e.g., N, O). |

| ¹H | -OH (Alcohol Substituent) | 4.5 - 5.5 | Position can vary and signal may be broad. |

Experimental Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the cyanuric acid derivative.

-

Solvent Addition: Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Dissolution: Vortex or gently warm the sample to ensure complete dissolution. Insoluble particles can degrade the quality of the NMR spectrum.

-

Analysis: Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C spectra using appropriate parameters (e.g., number of scans, relaxation delay).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Due to the low volatility and polar nature of cyanuric acid, direct analysis is challenging.[2] Therefore, MS is almost always coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), and often requires a derivatization step to increase analyte volatility.[2][13]

Derivatization for GC-MS: A common and effective method is silylation, where active hydrogen atoms (on N-H and O-H groups) are replaced with trimethylsilyl (TMS) groups. This process significantly increases the volatility of the cyanuric acid derivative, making it suitable for GC analysis.[2]

Quantitative Data: Key Mass-to-Charge Ratios (m/z)

| Compound | Ionization Mode | Key m/z Ion(s) | Description |

| Tris-TMS-Cyanuric Acid | EI (GC-MS) | 345, 215 | Molecular ion (M⁺) of the derivatized compound and a major fragment ion.[2] |

| Cyanuric Acid | ESI (-) (LC-MS) | 128 | [M-H]⁻ ion, commonly used for quantification in LC-MS/MS. |

| Melamine (often analyzed concurrently) | ESI (+) (LC-MS) | 127 | [M+H]⁺ ion. |

Experimental Protocol: Quantitative GC-MS Analysis via Silylation

This protocol is adapted from established methods for analyzing cyanuric acid in complex matrices.[2]

-

Sample Extraction:

-

Weigh 0.5 g of the homogenized solid sample into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., diethylamine/water/acetonitrile in a 10:40:50 ratio).

-

Sonicate for 30 minutes, then centrifuge for 10 minutes.[2]

-

Filter the supernatant and transfer a 50-200 µL aliquot to an autosampler vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ~70 °C.

-

-

Derivatization:

-

To the dried residue, add 200 µL of pyridine, followed by 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[2]

-

Tightly cap the vial, vortex for 1 minute, and incubate in a heating block at 70 °C for 45 minutes.[2]

-

Allow the vial to cool to room temperature.

-

-

GC-MS Analysis:

-

Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity, monitoring key ions such as m/z 345 and 215 for the tris-TMS-cyanuric acid derivative.[2]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. While the saturated triazine ring of the keto tautomer has limited absorption in the standard UV-Vis range, the enol form and various derivatives possess π-systems that absorb UV light. The technique is frequently used to study tautomerism and as a simple, robust detection method for HPLC analysis.[14][15] The pH of the solvent can significantly affect the UV spectrum by altering the equilibrium between tautomeric forms and protonation states.[14]

Quantitative Data: UV Absorption Maxima (λmax)

| Compound | Solvent/Conditions | λmax (nm) | Notes |

| Cyanuric Acid | Acidic mobile phase (pH < 3) | ~213 - 215 | A common wavelength for HPLC-UV detection.[16] |

| Cyanuric Acid | Aqueous solution | ~225 | The absorption maximum can shift depending on pH and solvent polarity. |

| Cyanuric Chloride | Chloroform | ~240 | The chlorine substituents influence the electronic transitions. |

Experimental Protocol: General UV-Vis Analysis

-

Solvent Blank: Fill a quartz cuvette with the same solvent that will be used to dissolve the sample. Place it in the spectrometer and record a baseline spectrum.

-

Sample Preparation: Prepare a dilute solution of the cyanuric acid derivative in a suitable UV-transparent solvent (e.g., water, acetonitrile, ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Spectrum Acquisition: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer. Scan a range of wavelengths (e.g., 190-400 nm) to identify the wavelength of maximum absorbance (λmax).

Integrated Characterization and Logical Relationships

The comprehensive analysis of a novel cyanuric acid derivative relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.

A fundamental aspect revealed by these techniques is the keto-enol tautomerism, which dictates the chemical properties and reactivity of cyanuric acid.

Conclusion

The spectroscopic analysis of cyanuric acid and its derivatives is a multi-faceted discipline that leverages the unique strengths of IR, NMR, MS, and UV-Vis techniques. While IR and NMR are indispensable for structural elucidation and functional group identification, chromatography-coupled mass spectrometry provides unmatched sensitivity and selectivity for quantitative analysis in complex samples. UV-Vis spectroscopy complements these methods, offering a straightforward approach for quantification and the study of electronic properties. A combined analytical strategy, as outlined in this guide, is essential for the robust characterization and quality control of these chemically significant compounds, ensuring their safe and effective application across various scientific and industrial fields.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and properties of nitrogen-rich compounds based on cyanuric acid: a promising design in the development of new energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 6. Infrared Spectroscopic Study of the Adsorption Forms of Cyanuric Acid and Cyanuric Chloride on TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 1,3,5-Tris(2-hydroxyethyl)cyanuric acid(839-90-7) 1H NMR spectrum [chemicalbook.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. UV-Vis Spectrum of Cyanuric acid | SIELC Technologies [sielc.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Characterization of Novel 1,3,5-Triazine Compounds: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of novel 1,3,5-triazine compounds, a promising class of molecules with diverse pharmacological activities. The s-triazine core has garnered significant interest from medicinal chemists due to its presence in numerous physiologically active compounds with potential applications as anti-tumor, anti-viral, anti-inflammatory, and antimicrobial agents.[1] This document outlines the key experimental protocols for evaluating the biological activity of these compounds, presents quantitative data on their efficacy, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary: Anti-proliferative Activity of Novel 1,3,5-Triazine Derivatives

The following table summarizes the in vitro anti-proliferative activity of several novel 1,3,5-triazine compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4f | MDA-MB-231 | Triple-Negative Breast Cancer | 6.25 | [2] |

| 4k | MDA-MB-231 | Triple-Negative Breast Cancer | 8.18 | [2] |

| Imatinib (control) | MDA-MB-231 | Triple-Negative Breast Cancer | 35.50 | [2] |

| 11 | SW480 | Colorectal Cancer | 5.85 | [3][4] |

| s-triazine hydrazone derivatives (range) | MCF-7 | Breast Cancer | 1.01–18.20 | [5][6] |

| s-triazine hydrazone derivatives (range) | HCT-116 | Colon Carcinoma | 0.97–19.51 | [5][6] |

| Compound 11 (pyridin-2-ylmethylene derivative) | MCF-7 | Breast Cancer | 1.0 | [5] |

| Compound 11 (pyridin-2-ylmethylene derivative) | HCT-116 | Colon Carcinoma | 0.98 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible and reliable characterization of novel compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[7]

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine compounds. Include a vehicle-treated control group.

-

MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Analysis: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][8]

Protocol:

-

Cell Collection: Following treatment with the 1,3,5-triazine compounds, collect both adherent and floating cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[3]

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression and Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to investigate the activation state of signaling pathways. For 1,3,5-triazine compounds, this is particularly relevant for studying their effects on pathways like EGFR-TK and PI3K/Akt.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

Protocol:

-

Cell Lysis: After treatment, wash cells with 1X PBS and lyse them using 1X SDS sample buffer. Sonicate the lysate to shear DNA and reduce viscosity.[4][9]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Heat samples at 95–100°C for 5 minutes, then load equal amounts of protein onto an SDS-PAGE gel.[4][9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]

-

Blocking: Block the membrane with a solution like 5% nonfat dry milk or BSA in TBST to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., EGFR, p-EGFR, Akt, p-Akt, β-catenin).[9][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After further washing, add a chemiluminescent substrate and detect the signal using X-ray film or a digital imaging system.[9] To confirm equal loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like actin.[11]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis Protocols | USF Health [health.usf.edu]

- 3. benchchem.com [benchchem.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. atcc.org [atcc.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CST | Cell Signaling Technology [cellsignal.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. m.youtube.com [m.youtube.com]

Tautomerism in Isocyanuric Acid: A Computational Perspective

A Technical Guide for Researchers and Drug Development Professionals

Isocyanuric acid, a key chemical intermediate, exhibits a fascinating and complex tautomeric equilibrium that significantly influences its chemical reactivity, physical properties, and biological interactions. Computational chemistry provides a powerful lens through which to explore the subtleties of this tautomerism, offering insights that are often difficult to obtain through experimental methods alone. This technical guide delves into the computational studies that have elucidated the tautomeric landscape of isocyanuric acid, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The Tautomeric Forms of Isocyanuric Acid

Isocyanuric acid can exist in several tautomeric forms, arising from the migration of protons between oxygen and nitrogen atoms within its triazine ring structure. These forms are broadly classified based on the number of keto (=O) and enol (-OH) groups present. The primary tautomers include the tri-keto, diketo-enol, keto-dienol, and tri-enol forms. Computational studies have identified and characterized numerous isomers within these classes.[1]

The most stable and predominant form is the tri-keto tautomer, commonly referred to as isocyanuric acid (1,3,5-triazinane-2,4,6-trione).[1][2][3][4] This finding is consistently supported by various computational investigations, which have calculated the relative energies of the different tautomers in both the gas phase and in various solvents.[1][2]

Relative Stability and Energetics

Density Functional Theory (DFT) has been the workhorse for investigating the relative stabilities of isocyanuric acid tautomers. The B3LYP functional coupled with the 6-311++G(d,p) basis set is a commonly employed level of theory for these calculations.[1][3] These studies consistently predict the tri-keto form (designated as CA1 in several studies) to be the global minimum on the potential energy surface.[1][2][3][4]

The relative stability of the major tautomers in the gas phase, as determined by computational studies, generally follows a consistent trend. The tri-keto form is the most stable, followed by the various diketo-enol, keto-dienol, and finally the tri-enol forms, which are the least stable.[1][2][3] The presence of solvents influences the absolute energies of the tautomers, generally leading to a decrease in energy compared to the gas phase. However, the fundamental order of stability, with the tri-keto form being the most favored, is typically maintained across different solvent environments.[1][2]

Quantitative Data on Tautomer Stability

The following table summarizes the relative energies of isocyanuric acid tautomers from a representative computational study. The values are presented with respect to the most stable tautomer, the tri-keto form (CA1).

| Tautomer ID | Structure | Relative Energy (kcal/mol) - Gas Phase |

| CA1 | Tri-keto | 0.00 |

| CA2 | Diketo-enol | 8.63 |

| CA3 | Diketo-enol | 7.94 |

| CA4 | Keto-dienol | 20.30 |

| CA5 | Keto-dienol | 22.04 |

| CA6 | Keto-dienol | 12.35 |

| CA7 | Keto-dienol | 19.48 |

| CA8 | Keto-dienol | 30.14 |

| CA9 | Keto-dienol | 22.58 |

| CA10 | Tri-enol | 17.51 |

| CA11 | Tri-enol | 13.91 |

Data sourced from studies utilizing DFT at the B3LYP/6-311++G(d,p) level of theory.[1]

Tautomerization Mechanism and Activation Barriers

Computational studies have also shed light on the mechanisms and energy barriers associated with the interconversion of isocyanuric acid tautomers. The keto-enol tautomerization is an endothermic process, consistent with the higher stability of the keto forms.[5][6] In the gas phase, the transition states for proton transfer are often characterized by four-membered ring conformations.[5][7]

The activation energy for the first proton transfer from the tri-keto form is significantly high in the gas phase, around 189.7 kJ/mol.[5][6] However, the presence of solvent molecules, such as water or methanol, can dramatically lower this barrier.[5][6] These solvent molecules can act as catalysts by forming six-membered ring transition states, facilitating proton transfer with activation energies as low as 62.0-69.9 kJ/mol.[5][6] This highlights the crucial role of the environment in the tautomeric dynamics of isocyanuric acid.

Experimental Protocols: A Computational Approach

The computational investigation of isocyanuric acid tautomerism typically follows a well-defined protocol:

-

Geometry Optimization: The molecular geometries of all possible tautomers are fully optimized to find their lowest energy structures. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[1] The optimization process ensures that the calculated energies correspond to stationary points on the potential energy surface.

-

Frequency Calculations: Following geometry optimization, harmonic frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.[1]

-

Relative Energy Calculations: The electronic energies of the optimized tautomers are calculated. By incorporating ZPVE and thermal corrections, the relative enthalpies and Gibbs free energies can be determined, providing a more accurate picture of their relative stabilities at a given temperature.[1]

-

Solvent Effects: To model the behavior of isocyanuric acid in solution, the influence of solvents is often incorporated using implicit solvation models, such as the Polarizable Continuum Model (PCM).[1][2] This approach treats the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute.

-

Transition State Searching: To study the mechanism of tautomerization, transition state structures connecting different tautomers are located. This involves specialized algorithms that search for saddle points on the potential energy surface. Frequency calculations are also performed on these structures to verify that they are true transition states (i.e., have exactly one imaginary frequency).

Visualizing Tautomeric Relationships and Computational Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. jocpr.com [jocpr.com]

- 2. [PDF] Density functional theory ( DFT ) studies of the stability of tautomers and equilibrium constants of cyanuric acid ( CA ) in different solvents | Semantic Scholar [semanticscholar.org]

- 3. jocpr.com [jocpr.com]

- 4. Computational Study of the Stability of Tautomers and equilibrium constants of Cyanuric acid (CA) in Different solvents. | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 5. researchgate.net [researchgate.net]

- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of triazinane triones

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Triazinane-2,4,6-trione

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Triazinane-2,4,6-trione, commonly known as isocyanuric acid, is a heterocyclic compound that serves as a fundamental scaffold in various chemical applications.[1][2] It is the cyclic trimer of cyanic acid.[2] Industrially, it is a key precursor in the synthesis of disinfectants, bleaches, herbicides, and flame retardants.[2][3] Its unique chemical behavior, particularly its tautomerism and ability to engage in supramolecular interactions, makes it a subject of significant interest in materials science and drug development. This guide provides a detailed overview of its core physical and chemical properties, supported by experimental data and methodologies.

Physical Properties

1,3,5-Triazinane-2,4,6-trione is an odorless, white crystalline solid.[2][4][5] In aqueous solutions, it can form a dihydrate as colorless monoclinic prisms which effloresce in dry air.[6]

Tabulated Physical Data

The following tables summarize the key quantitative physical properties of 1,3,5-triazinane-2,4,6-trione.

Table 1: General and Thermodynamic Properties

| Property | Value | References |

| IUPAC Name | 1,3,5-triazinane-2,4,6-trione | [1][2] |

| Synonyms | Isocyanuric acid, Cyanuric acid | [1][2][4] |

| CAS Number | 108-80-5 | [2][7] |

| Molecular Formula | C₃H₃N₃O₃ | [1][2][7] |

| Molecular Weight | 129.07 g/mol | [1][2][7] |

| Melting Point | >320-360 °C (decomposes) | [1][2][7] |

| Density (anhydrous) | ~1.75 - 1.80 g/cm³ | [2][5][6] |

| Bulk Density | 800 - 850 kg/m ³ | [8] |

| pKa₁ | 6.88 | [1][2][6][9] |

| pKa₂ | 11.40 | [2][6][9] |

| pKa₃ | 13.5 | [2][6][9] |

Table 2: Solubility Data

| Solvent | Solubility Value | Temperature (°C) | References |

| Water | 0.2 g / 100 g (0.2%) | 25 | [6][10] |

| Water | 2.6 g / 100 g (2.6%) | 90 | [6][10][11] |

| Water | 10.0 g / 100 g (10.0%) | 150 | [6][10] |

| Dimethyl Sulfoxide (DMSO) | 17.4 g / 100 g (17.4%) | 25 | [1][5][6] |

| Dimethylformamide (DMF) | 7.2 g / 100 g (7.2%) | 25 | [1][6][10] |

| Sulfuric Acid (98%) | 14.1 g / 100 g (14.1%) | 25 | [5][6] |

| Hot Alcohols | Soluble | - | [1][6] |

| Pyridine | Soluble | - | [1][6] |

| Acetone | Insoluble / Slightly Soluble | Cold | [1][6][10] |

| Benzene | Insoluble / Slightly Soluble | Cold | [1][6][10] |

| Chloroform | Insoluble | Cold | [6][10] |

| Diethyl Ether | Insoluble / Slightly Soluble | Cold | [1][6][10] |

| Methanol | Insoluble | Cold | [6][10] |

Chemical Properties and Reactivity

The chemical behavior of 1,3,5-triazinane-2,4,6-trione is dominated by its tautomeric nature and its acidity.

Tautomerism

The triazinane ring system exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, 1,3,5-triazinane-2,4,6-trione (also called isocyanuric acid), and the lactim (enol) form, 1,3,5-triazine-2,4,6-triol (cyanuric acid).[2][12][13] In both the solid state and in solution, the keto (trione) form is the predominant species.[2][6] The enol form, which has aromatic character, becomes more stable in basic solutions.[2][6]

Caption: Lactam-lactim tautomerism of the triazinane trione core.

Acidity and Deprotonation

As a weak tribasic acid, 1,3,5-triazinane-2,4,6-trione undergoes stepwise deprotonation in the presence of a base to form a series of cyanurate salts.[2] The dissociation constants (pKa) quantify this process, indicating the formation of monoanionic, dianionic, and trianionic species as the pH increases.

Caption: Stepwise deprotonation pathway of 1,3,5-triazinane-2,4,6-trione.

Key Reactions

-

Chlorination: A significant industrial reaction involves the chlorination of cyanuric acid to produce chlorinated isocyanurates, such as trichloroisocyanuric acid (TCCA). These derivatives are widely used as stable sources of chlorine for disinfection, particularly in swimming pools.[14]

-

Addition Reactions: The compound readily dissolves in aqueous formaldehyde to form tris(hydroxymethyl) isocyanurate.[5] It can also undergo addition reactions with compounds containing double bonds, such as acrylonitrile.[5]

-

Supramolecular Chemistry: 1,3,5-Triazinane-2,4,6-trione has a strong interaction with melamine, forming a highly insoluble and thermally stable complex known as melamine cyanurate.[2] This interaction, driven by extensive hydrogen bonding, is a classic example of supramolecular self-assembly.

-

Thermal Decomposition: When heated above 320-350 °C, the compound decomposes, producing toxic fumes that include nitrogen oxides and cyanic acid.[1] The s-triazine ring itself is highly stable, resisting decomposition up to 550°C in some substituted derivatives.[15]

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for determining the fundamental properties of a well-characterized compound like 1,3,5-triazinane-2,4,6-trione are typically found in standard analytical chemistry textbooks and pharmacopeial monographs. The following sections describe the principles of the key methodologies used for its characterization.

Determination of Physicochemical Constants

-

Melting/Decomposition Point: The thermal behavior is typically analyzed using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range over which it melts or decomposes is recorded. For this compound, a distinct melting point is not observed; instead, it undergoes decomposition at high temperatures.[1][2]

-

Solubility: The equilibrium solubility is commonly determined using the shake-flask method. An excess amount of the solid compound is added to a specific solvent in a sealed flask. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

pKa Determination: Potentiometric titration is a standard method. A solution of the compound is titrated with a standardized strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter. The pKa values are determined from the inflection points or half-equivalence points of the resulting titration curve.

Spectroscopic and Structural Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A sample is exposed to infrared radiation, and the absorption is measured as a function of wavelength. For 1,3,5-triazinane-2,4,6-trione, key absorptions corresponding to N-H stretching, C=O (carbonyl) stretching, and triazine ring vibrations are observed, confirming the predominant keto-form structure.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.[18][19] The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field.[19] The chemical shifts, integration, and coupling patterns of the resulting spectra help to confirm the connectivity of atoms.

-

X-ray Crystallography: This is the definitive technique for determining the three-dimensional atomic structure in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis provides precise bond lengths, bond angles, and crystal packing information, confirming the planar, hydrogen-bonded network structure of the trione tautomer in its crystalline form.[20][21]

Example Synthetic Workflow: Thionation

The triazinane trione core can be chemically modified. One such reaction is thionation, where the carbonyl oxygen atoms are replaced with sulfur. This is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Caption: Experimental workflow for the synthesis of triazinane trithiones.[22]

References

- 1. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 3. connectionchemical.com [connectionchemical.com]

- 4. shop.midamericachemical.com [shop.midamericachemical.com]

- 5. chemcess.com [chemcess.com]

- 6. Cyanuric Acid [drugfuture.com]

- 7. Cyanuric acid CAS#: 108-80-5 [m.chemicalbook.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. chembk.com [chembk.com]

- 10. Cyanuric acid 98 108-80-5 [sigmaaldrich.com]

- 11. cyanuric acid [chemister.ru]

- 12. researchgate.net [researchgate.net]

- 13. unitedchemical.com [unitedchemical.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 16. Cyanuric acid(108-80-5) IR Spectrum [chemicalbook.com]

- 17. Cyanuric acid [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

The Triazine Scaffold: A Technical Guide to a Duality of Action

Introduction: The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemistry. Its unique electronic properties and rigid structure allow for versatile substitutions, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the two primary and distinct mechanisms of action of triazine-based compounds: the inhibition of photosynthetic processes, which is fundamental to their use as herbicides, and the modulation of critical signaling pathways in human cells, which is leveraged for anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying molecular interactions.

Section 1: Herbicidal Mechanism of Action - Inhibition of Photosystem II

The most well-established mechanism of action for triazine compounds, such as atrazine and simazine, is the potent inhibition of photosynthesis. This activity has made them highly effective and widely used herbicides for decades.

Core Mechanism: Blocking Photosynthetic Electron Transport

Triazine herbicides act by interrupting the light-dependent reactions of photosynthesis. Specifically, they target Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[1]

The core function of PSII is to use light energy to split water molecules, releasing electrons that are then passed along an electron transport chain. Triazine compounds inhibit this process by binding to a specific site on the D1 protein, a core subunit of the PSII reaction center.[2][3] This binding site is normally occupied by plastoquinone (QB), a mobile electron carrier.[4] By competitively binding to the QB-binding niche, triazines physically block the transfer of electrons from the primary quinone acceptor (QA) to QB.[5][6] This blockage halts the entire photosynthetic electron flow, leading to a buildup of highly reactive oxygen species and subsequent lipid peroxidation, which ultimately causes cell death and the demise of the plant.[2]

Figure 1. Inhibition of Photosystem II electron transport by a triazine herbicide.

Quantitative Data: Binding Affinity

Directly measuring the binding affinity (e.g., Kd or IC₅₀) of herbicides to the D1 protein in a standardized format is less common than for drug-enzyme interactions. However, the inhibitory effect can be quantified by measuring the impact on photosynthetic activity. The concentration of herbicide required to inhibit photosynthetic electron transport by 50% (I₅₀) is a common metric.

| Compound | Target Species | Assay Method | I₅₀ Value |

| Terbuthylazine | Pea (Pisum sativum) | DPIP Photoreduction | ~1.2 µM[7] |

| Metribuzin | Pea (Pisum sativum) | DPIP Photoreduction | ~0.5 µM[7] |

| Atrazine | Various | Chlorophyll Fluorescence | Varies by species sensitivity[8] |

Note: I₅₀ values can vary significantly based on the plant species, experimental conditions, and measurement technique.

Experimental Protocol: Chlorophyll Fluorescence Assay

Chlorophyll fluorescence is a rapid, non-invasive method to assess the health of the photosynthetic apparatus and is highly sensitive to PSII inhibitors.[9][10]

Objective: To measure the effect of a triazine compound on the maximum quantum efficiency of PSII (Fv/Fm).

Materials:

-

Plant leaf samples (e.g., leaf discs)

-

Triazine herbicide solution at various concentrations

-

Control solution (e.g., water with surfactant)

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Dark adaptation clips or a dark room

-

Petri dishes and filter paper

Methodology:

-

Sample Preparation: Excise leaf discs of a uniform size from healthy, well-watered plants.

-

Incubation: Float the leaf discs in petri dishes containing the different concentrations of the triazine herbicide solution. Include a control group with no herbicide.

-

Dark Adaptation: After the desired incubation period (e.g., 1-3 hours), place the leaf discs in dark-adaptation clips for a minimum of 30 minutes. This ensures all reaction centers are open.[11][12]

-

Measurement:

-

Place the probe of the PAM fluorometer over the dark-adapted leaf sample.

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fₘ).[11]

-

-

Calculation: The fluorometer's software will typically calculate the maximum quantum yield of PSII automatically using the formula: Fv/Fm = (Fₘ - F₀) / Fₘ .[11]

-

Analysis: A significant decrease in the Fv/Fm ratio in treated samples compared to the control indicates inhibition of PSII photochemistry. Plot the Fv/Fm values against the herbicide concentration to determine an IC₅₀ value.

Section 2: Anticancer Mechanism of Action - Dual PI3K/mTOR Inhibition

In the realm of drug development, the triazine scaffold has been successfully utilized to create potent inhibitors of key signaling pathways implicated in cancer cell growth and survival.[13][14][15] A prominent mechanism for these compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways.[8]

Core Mechanism: Targeting the PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, proliferation, survival, and growth.[16] Its deregulation is a frequent event in many human cancers, making it a critical therapeutic target.[16][17]

Triazine-based compounds, such as Gedatolisib (PF-05212384), have been engineered to function as dual inhibitors, simultaneously targeting both PI3K and mTOR kinases.[16][18]

-

PI3K Inhibition: These compounds bind to the ATP-binding pocket of the various Class I PI3K catalytic subunit isoforms (p110α, β, γ, δ), preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blocks the activation of downstream effectors, most notably the kinase AKT.

-

mTOR Inhibition: The same molecules also bind to the kinase domain of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[18] Dual inhibitors like Gedatolisib are effective against both complexes. This inhibition prevents the phosphorylation of key mTOR substrates like p70S6K and 4E-BP1, which are essential for protein synthesis and cell cycle progression.

By simultaneously blocking the pathway at two critical nodes (upstream at PI3K and downstream at mTOR), these dual inhibitors can overcome the feedback activation loops that often limit the efficacy of single-target agents, leading to a more comprehensive and durable shutdown of this pro-survival signaling cascade.

Figure 2. Dual inhibition of the PI3K/mTOR pathway by a triazine-based compound.

Quantitative Data: Kinase Inhibitory Activity

The potency of triazine-based anticancer agents is determined by their half-maximal inhibitory concentration (IC₅₀) against their target kinases. Lower values indicate higher potency.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Gedatolisib | PI3Kα | 0.4 | [2] |

| PI3Kβ | 6 | ||

| PI3Kγ | 5.4 | [2] | |

| PI3Kδ | 8 | ||

| mTOR | 1.6 | [2] | |

| Compound 4f ¹ | EGFR | 61 | [4] |

| Compound 12 ² | EGFR | 36.8 | |

| Compound 35 ³ | PI3Kα | 14.6 | |

| PI3Kδ | 2.3 | ||

| mTOR | 15.4 | ||

| Compound 49 ⁴ | PI3Kα | 177.41 | |

| mTOR | 12.24 |

¹ N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine ² Hybrid quinazoline-1,3,5-triazine derivative ³ Substituted s-triazine bearing a benzimidazole group ⁴ s-Triazine derivative

Experimental Protocols

This protocol describes a universal, fluorescence-based method to determine the inhibitory activity of a compound against a specific protein kinase.

Objective: To measure the IC₅₀ value of a triazine compound against a target kinase (e.g., PI3Kα).

Principle: The assay measures the phosphorylation of a specific peptide substrate by the kinase. The detection system, often using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), generates a signal proportional to the amount of phosphorylated product. An inhibitor will reduce the rate of phosphorylation, leading to a decreased signal.

Materials:

-

Purified, recombinant kinase (e.g., PI3Kα)

-

Specific fluorescently-labeled peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically containing HEPES, MgCl₂, Brij-35, DTT)

-

Test triazine compound, serially diluted in DMSO

-

Positive control inhibitor (e.g., Wortmannin for PI3K)

-

384-well microplates (low-volume, black)

-

Microplate reader capable of measuring fluorescence intensity or polarization

Figure 3. General workflow for an in vitro fluorescence-based kinase assay.

Step-by-Step Protocol:

-

Compound Preparation: Perform serial dilutions of the test triazine compound in DMSO. Then, dilute these into the kinase assay buffer to achieve the final desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Diluted test compound or control (e.g., DMSO for 0% inhibition, positive control inhibitor for 100% inhibition).

-

The purified kinase enzyme solution. Include wells without enzyme for background measurement.

-

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

-

Reaction Initiation: Add the ATP and fluorescent peptide substrate mixture to all wells to initiate the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60-90 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction (if necessary, depending on the assay format) and read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol determines the effect of a triazine compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and cytotoxicity.

Objective: To determine the concentration of a triazine compound that reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT tetrazolium salt is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (living) cells to form purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test triazine compound, serially diluted

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader (absorbance at 570 nm)

Figure 4. Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing the serially diluted triazine compound. Include untreated control wells (medium with DMSO vehicle) and background control wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 4 hours in the incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9] Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[9]

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

References

- 1. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. plantbreedbio.org [plantbreedbio.org]

- 9. mdpi.com [mdpi.com]

- 10. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models | MDPI [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Synthesis and Characterization of Substituted 1,3,5-Triazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of substituted 1,3,5-triazines. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This document details key synthetic methodologies, analytical characterization techniques, and explores the interaction of these compounds with critical biological pathways.

Synthesis of Substituted 1,3,5-Triazines

The synthesis of substituted 1,3,5-triazines can be broadly categorized into two primary approaches: the cyclotrimerization of nitriles and the functionalization of pre-formed triazine rings, most commonly through nucleophilic substitution of cyanuric chloride. Another important method involves the condensation of biguanides with esters or related compounds.

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a fundamental method for the formation of symmetrically substituted 1,3,5-triazines. This reaction typically requires harsh conditions, but the use of catalysts can facilitate the process under milder conditions.[2] Green chemistry approaches, such as solvent-free reactions and microwave irradiation, have been successfully employed to improve yields and reduce reaction times.[2]

A controlled cross-cyclotrimerization of two different nitriles can be achieved by reacting one nitrile with triflic anhydride or triflic acid at a low temperature to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a second nitrile at a higher temperature to yield unsymmetrically substituted triazines.[3]

Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted-6-substituted 1,3,5-Triazines via Controlled Cross-Cyclotrimerization of Nitriles [3]

-

Step 1: Formation of the Nitrilium Salt: A solution of triflic anhydride (1.0 eq) in a suitable solvent (e.g., toluene) is added dropwise to a solution of the first nitrile (1.0 eq) in the same solvent at 0 °C. The resulting mixture is stirred at this temperature for 3 hours.

-

Step 2: Addition of the Second Nitrile: A solution of the second nitrile (2.0 eq) in the same solvent is then added to the reaction mixture.

-

Step 3: Cyclization: The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate until the pH is basic. The organic layer is separated, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired 1,3,5-triazine.

Synthesis from Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective starting material for the synthesis of a wide array of substituted 1,3,5-triazines. The three chlorine atoms can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of unsymmetrical triazines by carefully controlling the reaction temperature.[4][5]

Experimental Protocol: General Procedure for the Sequential Nucleophilic Substitution of Cyanuric Chloride [5]

-

First Substitution: Cyanuric chloride (1.0 eq) is dissolved in a suitable solvent (e.g., acetone, THF) and cooled to 0-5 °C. The first nucleophile (1.0 eq) is added dropwise, often in the presence of a base (e.g., sodium carbonate, triethylamine) to neutralize the HCl generated. The reaction is typically stirred at this temperature for a few hours.

-

Second Substitution: The temperature is then raised to room temperature, and the second nucleophile (1.0 eq) is added, along with a base. The reaction is stirred for several hours to overnight.

-

Third Substitution: For the final substitution, the temperature is often elevated further (e.g., reflux) upon addition of the third nucleophile (1.0 eq) and base.

-

Work-up and Purification: After each step or at the end of the reaction sequence, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Synthesis from Biguanides

Substituted 2,4-diamino-1,3,5-triazines can be synthesized through the condensation of biguanides with esters, acid chlorides, or anhydrides.[6] Metformin, a widely used biguanide drug, is a common starting material for the synthesis of novel triazine derivatives with potential anticancer activity.[6]

Experimental Protocol: Synthesis of N2,N2-Dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine from Metformin Hydrochloride and Methyl Benzoate [6]

-

Reaction Setup: Metformin hydrochloride (3.0 eq), sodium methoxide (5.0 eq), and methyl benzoate (1.0 eq) are combined in anhydrous methanol.

-

Reaction Conditions: The mixture is heated under reflux for 2 hours.

-

Purification: The crude reaction mixture is purified by silica gel column chromatography (e.g., using a 1:2 mixture of ethyl acetate and hexane as the eluent) to yield the desired product.

Characterization of Substituted 1,3,5-Triazines

The structural elucidation and purity assessment of synthesized 1,3,5-triazine derivatives are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of 1,3,5-triazines.

-

¹H NMR: The proton spectra provide information about the number and types of protons and their connectivity. The chemical shifts of protons on the triazine ring and its substituents are indicative of the electronic environment. For example, in some amino-substituted triazines, restricted rotation around the C-N bond can lead to complex spectra with broad or multiple signals for the same proton, which can be studied by variable temperature NMR.[7]

-

¹³C NMR: The carbon spectra reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the triazine ring are typically found in the range of 160-175 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3,5-Triazines

| Compound | Substituents | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(3-methoxyphenyl)-2-oxoacetamide | 2-((3-methoxyphenyl)(oxo)acetamido), 4-(dimethylamino) | CDCl₃ | 11.44 (br, 1H), 8.51 (s, 1H), 7.66–7.54 (m, 2H), 7.42 (t, J = 7.9 Hz, 1H), 7.19 (dd, J = 7.9, 2.1 Hz, 1H), 3.11 (s, 3H), 2.60 (s, 3H) | 187.1, 165.9, 163.7, 161.4, 159.9, 134.4, 129.9, 122.9, 121.0, 113.3, 55.6, 36.7, 36.0 | [8] |

| 4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine | 2-(2-benzylidenehydrazinyl), 4-morpholino, 6-(piperidin-1-yl) | DMSO-d₆ | 10.68 (s, 1H, NH), 8.03 (s, 1H, CH), 7.59(d, 2H, J = 8.0, Ar), 7.28–7.38 (m, 3H, Ar), 3.53–3.67 (m, 12H, 4CH₂N, 2 OCH₂-), 1.56 (s, 2H, CH₂), 1.44 (s, 4H, 2CH₂) | 164.9, 164.2, 141.3, 135.1, 128.9, 128.7, 126.3, 66.1, 43.5, 43.2, 25.4, 24.4 | [9] |

| 4-[2-({4-[(4-acetylphenyl)amino]-6-[(2,3-dihydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide | 2-((4-sulfamoylphenethyl)amino), 4-((4-acetylphenyl)amino), 6-((2,3-dihydroxypropyl)amino) | DMSO-d₆ | 9.13 (5H, br s, NH, NH₂), 7.9 (2H, d, J = 8.0 Hz, CH), 7.85 (2H, d, J = 8.0 Hz, CH), 7.73 (2H, d, J = 7.8 Hz, CH), 6.94 (2H, d, J = 7.8 Hz, CH), 6.57 (2H, br s, OH), 4.29–4.27 (1H, m, CH–OH), 3.61–3.54 (4H, m, NH-CH₂, NH-CH₂), 2.92–2.90 (2H, m, NH-CH₂CH₂), 2.01 (3H, s, CH₃) | 197.0, 166.9, 166.8, 165.8, 145.4, 144.2, 142.2, 132.1, 129.7, 129.6, 126.3, 116.4, 69.0, 62.1, 43.1, 42.9, 34.3, 26.3 | [10] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized triazines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[11][12] For example, the electron impact (EI) mass spectra of 5-substituted 1,3,5-triazin-2-ones show characteristic fragmentations, including the loss of the substituent at the 5-position and extrusion/ring-contraction processes.[11]

Table 2: Quantitative Data for Selected Substituted 1,3,5-Triazines

| Compound | Molecular Formula | Yield (%) | m.p. (°C) | HRMS (m/z) [M+H]⁺ | Reference |

| 2,4-dichloro-6-(3,4-dihydroxyphenylethylamino)-1,3,5-triazine | C₁₁H₁₀Cl₂N₄O₂ | - | - | - | [13] |

| 4-(4,6-dimorpholino-1,3,5-triazin-2-yloxy)benzaldehyde | C₁₈H₂₁N₅O₄ | 69 | >300 | 372 | [14] |

| 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | C₂₁H₂₉N₇O | 90 | 230-232 | - | [9] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. This technique is crucial for understanding the spatial arrangement of substituents on the triazine ring and for studying intermolecular interactions in the solid state.[15]

Experimental Protocol: General Procedure for Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling, vapor diffusion, and liquid-liquid diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Biological Activity and Signaling Pathways

Substituted 1,3,5-triazines are known to exhibit a wide range of biological activities. A significant area of research focuses on their potential as anticancer agents. Many of these compounds exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, making them promising candidates for cancer therapy.[1][14][16][17]

The inhibition of this pathway by 1,3,5-triazine derivatives can be demonstrated through experiments such as Western blotting to assess the phosphorylation status of key proteins like Akt.[18][19][20]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted 1,3,5-triazines.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation [18][19][20][21]

-

Cell Culture and Treatment: Cells are cultured to logarithmic growth phase and treated with the 1,3,5-triazine compound at various concentrations for a specified time. A vehicle control (e.g., DMSO) is included.

-

Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total Akt. Densitometric analysis is performed to quantify the levels of phosphorylated Akt relative to total Akt.

Conclusion

Substituted 1,3,5-triazines represent a versatile and highly valuable class of compounds with significant potential in drug discovery and development. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse triazine libraries. Comprehensive characterization using modern analytical techniques is essential for unambiguous structure determination and purity assessment. Furthermore, understanding the interaction of these compounds with key biological targets, such as the PI3K/Akt/mTOR signaling pathway, is crucial for the rational design of novel therapeutic agents. This guide serves as a foundational resource for researchers engaged in the exploration of this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tdx.cat [tdx.cat]

- 8. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Cyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cyanuric acid, a molecule of significant interest in various industrial and pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural elucidation, offering a core resource for researchers in crystallography, materials science, and drug development.

Crystallographic Data Summary

The crystal structure of cyanuric acid has been determined with high precision, revealing a densely packed network stabilized by extensive hydrogen bonding. The key crystallographic data are summarized in the tables below for clear comparison. Two principal monoclinic space groups, C2/c and C2/n, have been reported for cyanuric acid, with the former being an alternative and standard setting.[1]

Table 1: Unit Cell Parameters for Cyanuric Acid

| Parameter | C2/c Setting[1] | C2/n Setting (CYURAC10)[1] | C2/n Setting[2] |

| Space Group | C2/c | C2/n | A 1 2/n 1 |

| a (Å) | 7.907 | - | 7.749 |

| b (Å) | 6.7347 | - | 6.736 |

| c (Å) | 11.9564 | - | 11.912 |

| α (°) | 90 | - | 90 |

| β (°) | 90.07 | 130.602 | 130.69 |

| γ (°) | 90 | - | 90 |

| Volume (ų) | 483.411(15) | 482.078 | - |

Table 2: Selected Average Bond Lengths and Angles in Cyanuric Acid (C2/c Setting)

| Bond/Angle | Length (Å) / Degrees (°)[1] |

| C-N | 1.3672(16) - 1.3695(11) |

| C-O | Agreement with CYURAC10 |

| C-N-C | Agreement with CYURAC10 |

| N-C-N | Agreement with CYURAC10 |

The molecular structure of cyanuric acid in its keto form is characterized by a six-membered ring of alternating carbon and nitrogen atoms.[1] The molecule exhibits partial aromatic character.[1] The crystal packing is dominated by strong N-H···O hydrogen bonds, forming a two-dimensional layered network.[1]

Experimental Protocols

The determination of the crystal structure of cyanuric acid involves several key experimental stages, from crystal growth to data collection and structure refinement.

Crystal Growth: Hydrothermal Synthesis

A common method for obtaining high-quality single crystals of cyanuric acid is through in situ hydrothermal synthesis.[1]

-

Starting Materials: An organic precursor molecule, such as H3TTTA, is used.[1]

-

Reaction Conditions: The precursor undergoes acid-catalyzed hydrolysis. The pH of the reaction mixture is typically acidic (pH < 2).[1]

-

Temperature and Pressure: The reaction is carried out under autogenous pressure at an elevated temperature, for example, 180°C for 48 hours.[1]

-

Outcome: This process yields colorless, prismatic single crystals of cyanuric acid suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction

The core of the crystal structure analysis lies in the collection and interpretation of X-ray diffraction data.

-

Crystal Mounting: A suitable single crystal is selected under an optical microscope and mounted on the end of a glass fiber.[1]

-

Diffractometer: A four-circle diffractometer, such as a Bruker AXS SMART APEX CCD, is employed for data collection.[1]

-

X-ray Source: Monochromatic X-ray radiation, typically Molybdenum Kα (λ = 0.71073 Å), is used.[1]

-

Data Collection Temperature: Data is often collected at a controlled temperature, for instance, 293(2) K, to minimize thermal vibrations.[1]

-

Data Processing: The collected diffraction intensities are processed, corrected for various factors (e.g., Lorentz and polarization effects), and used to solve and refine the crystal structure.

Workflow and Signaling Pathway Visualizations

To illustrate the logical flow of the crystal structure analysis process, a workflow diagram is provided below.

Caption: Workflow for the crystal structure analysis of cyanuric acid.